molecular formula C18H17BrO2 B4112906 2-(4-bromophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

2-(4-bromophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

Cat. No. B4112906
M. Wt: 345.2 g/mol
InChI Key: SSDAUIWKLIUZDW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTNE and is a derivative of naphthalene. It has a molecular weight of 365.27 g/mol and a chemical formula of C21H23BrO2.

Mechanism of Action

The mechanism of action of BPTNE is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. BPTNE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the expression of certain genes that are involved in tumor growth and progression.
Biochemical and Physiological Effects
BPTNE has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to reduce the growth and proliferation of cancer cells by inhibiting the expression of certain genes. BPTNE has also been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BPTNE is its potential as a drug candidate due to its pharmacological properties. BPTNE has also been shown to be relatively stable and easy to synthesize. However, one of the limitations of BPTNE is its limited solubility in water, which may pose challenges in drug formulation and delivery.

Future Directions

There are several future directions for research on BPTNE. One potential direction is to study its potential as a drug candidate for the treatment of neurodegenerative diseases. Another potential direction is to study its effects on other signaling pathways in the body, which may have implications for the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize the synthesis of BPTNE and improve its solubility in water.
In conclusion, 2-(4-bromophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is a chemical compound with significant potential for scientific research. Its pharmacological properties, stability, and ease of synthesis make it a promising drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

BPTNE has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BPTNE is in the field of pharmacology, where it has been studied for its potential as a drug candidate. BPTNE has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-bromophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDAUIWKLIUZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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